3-(Cyclobutylmethoxy)azetidine
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Overview
Description
3-(Cyclobutylmethoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclobutylmethoxy)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method includes nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclobutylmethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(Cyclobutylmethoxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique four-membered ring structure contributes to its reactivity and ability to interact with various biological molecules. This interaction can lead to changes in molecular function and activity, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(cyclobutylmethoxy)azetidine |
InChI |
InChI=1S/C8H15NO/c1-2-7(3-1)6-10-8-4-9-5-8/h7-9H,1-6H2 |
InChI Key |
XMBUSTVGQRGXFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2CNC2 |
Origin of Product |
United States |
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